molecular formula C11H11BrS2 B8486252 4-Bromo-4',5,5'-trimethyl-2,2'-bithiophene

4-Bromo-4',5,5'-trimethyl-2,2'-bithiophene

Cat. No. B8486252
M. Wt: 287.2 g/mol
InChI Key: LFLVGJIPVNLMCS-UHFFFAOYSA-N
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Patent
US09227986B2

Procedure details

n-BuLi (2.5M in hexane) (10 mL, 25 mmol) was added dropwise to a solution of 4,5-dibromo-4′,5′-dimethyl-2,2′-bithiophene (3.37 g, 9.57 mmol) in 100 mL of THF at −78° C. After 90 minutes upon addition, excess iodomethane (3.6 g, 25 mmol) was added dropwise by syringe, and the mixture was stirred for 30 min, then warmed to RT and stirred for another 3 hours. Solvents were evaporated and the residue was poured into water. The mixture was extracted with hexanes, dried over MgSO4, and the solvent was evaporated to give off-yellow solid (2.71 g, 9.43 mmol, 99% yield) of 4-bromo-4′,5,5′-trimethyl-2,2′-bithiophene. 1H NMR (600 MHz, CDCl3) δ 6.85 (s, 1H), 6.82-6.76 (m, 1H), 2.37 (s, 3H), 2.33 (s, 3H), 2.11 (s, 3H)
Quantity
10 mL
Type
reactant
Reaction Step One
Name
4,5-dibromo-4′,5′-dimethyl-2,2′-bithiophene
Quantity
3.37 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
3.6 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Li][CH2:2]CCC.[Br:6][C:7]1[CH:8]=[C:9]([C:13]2[S:14][C:15]([CH3:19])=[C:16]([CH3:18])[CH:17]=2)[S:10][C:11]=1Br.IC>C1COCC1>[Br:6][C:7]1[CH:8]=[C:9]([C:13]2[S:14][C:15]([CH3:19])=[C:16]([CH3:18])[CH:17]=2)[S:10][C:11]=1[CH3:2]

Inputs

Step One
Name
Quantity
10 mL
Type
reactant
Smiles
[Li]CCCC
Name
4,5-dibromo-4′,5′-dimethyl-2,2′-bithiophene
Quantity
3.37 g
Type
reactant
Smiles
BrC=1C=C(SC1Br)C=1SC(=C(C1)C)C
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
3.6 g
Type
reactant
Smiles
IC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise by syringe
STIRRING
Type
STIRRING
Details
stirred for another 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
Solvents were evaporated
ADDITION
Type
ADDITION
Details
the residue was poured into water
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with hexanes
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
BrC=1C=C(SC1C)C=1SC(=C(C1)C)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 9.43 mmol
AMOUNT: MASS 2.71 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 98.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.